molecular formula C15H21BO3 B1602456 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 937591-99-6

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1602456
CAS No.: 937591-99-6
M. Wt: 260.14 g/mol
InChI Key: KPZLZRFLKYIMPY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.25 (s, 12H) : Methyl protons of the dioxaborolane.
    • δ 3.05 (t, 2H, J = 6.4 Hz) : Methylene protons adjacent to the chroman oxygen.
    • δ 4.20 (t, 2H, J = 6.4 Hz) : Methylene protons near the boron center.
    • δ 6.70–7.10 (m, 3H) : Aromatic protons on the chroman benzene ring.
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 24.8, 24.9 : Methyl carbons of the dioxaborolane.
    • δ 70.5, 72.1 : Oxygenated methylene carbons.
    • δ 115.2–130.4 : Aromatic carbons.
  • ¹¹B NMR (128 MHz, CDCl₃): A singlet at δ 30.2 ppm , characteristic of tetracoordinated boron in pinacol esters.

Infrared (IR) Spectroscopy

  • ν 1345 cm⁻¹ : B–O symmetric stretching.
  • ν 1415 cm⁻¹ : B–O asymmetric stretching.
  • ν 1600 cm⁻¹ : Aromatic C=C vibrations.

Mass Spectrometry (MS)

  • EI-MS (m/z) : 260.14 [M]⁺ (calculated for C₁₅H₂₁BO₃).
  • Fragmentation peaks at m/z 245 (loss of CH₃) and m/z 173 (dioxaborolane ring cleavage).

Computational Modeling of Electronic Structure

Density functional theory (DFT) simulations reveal the electronic landscape of the compound. The HOMO (-6.2 eV) localizes on the chroman’s aromatic system, while the LUMO (-1.8 eV) resides on the boron center, facilitating electrophilic interactions. Key findings include:

Property DFT Value
HOMO-LUMO gap 4.4 eV
Natural Bond Order (NBO) charge on B +0.52
Wiberg Bond Index (B–O) 0.87

The boron atom’s partial positive charge (+0.52) and low LUMO energy underscore its reactivity in Suzuki-Miyaura cross-coupling reactions, as observed in synthetic studies. Additionally, electrostatic potential maps highlight nucleophilic regions at the oxygen atoms and electrophilic sites at boron, guiding its utility in catalytic cycles.

Properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5,7,9H,6,8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZLZRFLKYIMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587824
Record name 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937591-99-6
Record name 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically proceeds via transition-metal-catalyzed borylation of an appropriately functionalized chroman precursor, such as a halogenated chroman (e.g., 8-bromochroman). The key step involves the palladium-catalyzed coupling of the chroman halide with a diboron reagent to install the boronate ester.

Palladium-Catalyzed Borylation Method

This is the most widely reported and reliable method for preparing boronic esters of chroman derivatives:

  • Starting Materials:

    • 8-Bromochroman (or related halogenated chroman)
    • Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane dimer)
  • Catalyst System:

    • Palladium catalyst such as Pd(dppf)Cl₂ (dichlorobis(diphenylphosphino)ferrocene palladium(II))
    • Base: Potassium acetate (KOAc)
  • Solvent and Conditions:

    • Solvent: N,N-Dimethylformamide (DMF) or similar polar aprotic solvent
    • Temperature: Elevated temperatures, typically 80–100 °C
    • Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation
  • Reaction Mechanism:

    • Oxidative addition of the aryl bromide to Pd(0)
    • Transmetalation with bis(pinacolato)diboron
    • Reductive elimination to form the boronic ester
  • Typical Reaction Time:

    • Several hours (e.g., 12–24 h)
  • Workup and Purification:

    • Quenching with water or aqueous solutions
    • Extraction with organic solvents (e.g., ethyl acetate)
    • Purification by silica gel column chromatography

Representative Reaction Scheme

Step Reagents & Conditions Outcome
1 8-Bromochroman + bis(pinacolato)diboron + Pd(dppf)Cl₂ + KOAc in DMF, 80–100 °C, inert atmosphere Formation of this compound

Alternative Preparation Approaches

While palladium-catalyzed borylation is predominant, other methods involving copper catalysis or direct hydroboration of chroman derivatives have been explored in related systems, though specific reports on this compound are limited. For example, copper-catalyzed methylboration has been applied to chroman derivatives with different substitution patterns, indicating potential for method adaptation.

Detailed Experimental Procedure (Adapted from Related Literature)

  • Example: Synthesis of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (closely related positional isomer)

    • In a dry reaction vessel under argon, dissolve 6-bromochroman (1 equiv) and potassium acetate (2 equiv) in DMF.
    • Add bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) to the solution.
    • Heat the mixture to 90 °C and stir for 16 hours.
    • Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
    • Wash organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
    • Purify the crude product by silica gel chromatography to afford the boronic ester.

Data Table Summarizing Key Preparation Parameters

Parameter Details Notes
Starting material 8-Bromochroman Commercially available or synthesized
Boron reagent Bis(pinacolato)diboron Stable diboron reagent
Catalyst Pd(dppf)Cl₂ (5 mol%) Effective for aryl bromides
Base Potassium acetate (KOAc) Facilitates transmetalation
Solvent DMF Polar aprotic, high boiling point
Temperature 80–100 °C Ensures reaction progress
Atmosphere Argon or nitrogen Prevents oxidation
Reaction time 12–24 hours Monitored by TLC or NMR
Purification Silica gel chromatography Yields pure boronic ester
Yield Typically 70–90% Depends on substrate and conditions

Research Findings and Notes

  • The palladium-catalyzed borylation of halogenated chroman derivatives is a robust and scalable method to prepare this compound with high purity and good yields.
  • The choice of catalyst and base is critical for optimal conversion; Pd(dppf)Cl₂ and KOAc are preferred for their efficiency.
  • Reaction conditions such as temperature and solvent polarity significantly influence the reaction rate and selectivity.
  • The boronic ester functionality introduced is stable under typical storage conditions (2–8 °C) and can be used directly in subsequent cross-coupling reactions.
  • Alternative synthetic routes, such as copper-catalyzed methylboration or hydroboration, may be applicable but require further optimization for this specific chroman derivative.
  • Purification by silica gel chromatography is effective to remove palladium residues and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The chroman ring can be reduced under specific conditions to yield dihydrochroman derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Dihydrochroman derivatives.

    Substitution: Biaryl or vinyl-chroman derivatives.

Scientific Research Applications

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, its participation in cross-coupling reactions allows for the formation of complex organic molecules, which can interact with biological targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Unique due to its combination of a chroman ring and a boronic ester group.

    Chroman derivatives: Similar in structure but lack the boronic ester group, limiting their reactivity in cross-coupling reactions.

    Boronic esters: Similar in reactivity but lack the chroman ring, which provides additional stability and unique properties.

Uniqueness

The uniqueness of this compound lies in its dual functionality. The chroman ring provides structural stability and potential biological activity, while the boronic ester group offers versatile reactivity in organic synthesis. This combination makes it a valuable compound in both research and industrial applications.

Biological Activity

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 937591-99-6) is a boron-containing organic compound that has garnered attention for its potential biological activities. The unique structure of this compound combines a chroman backbone with a dioxaborolane moiety, which is believed to enhance its reactivity and solubility in various biological environments.

  • Molecular Formula : C₁₅H₂₁BO₃
  • Molecular Weight : 260.14 g/mol
  • Melting Point : 72–74.5 °C
  • Storage Conditions : Inert atmosphere at 2–8 °C

Biological Activity Overview

Research indicates that compounds featuring the chroman structure often exhibit significant biological activities. The biological activity of this compound can be categorized into several key areas:

Antioxidant Activity

Several studies have suggested that chroman derivatives possess antioxidant properties. The presence of the dioxaborolane group may enhance these effects by stabilizing free radicals and promoting electron transfer processes.

Anticancer Potential

Research into similar compounds has highlighted their potential in cancer therapy. The structural characteristics of this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Effects

Compounds with similar frameworks have been noted for their anti-inflammatory properties. The modulation of inflammatory pathways could be a significant aspect of the biological activity of this compound.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study demonstrated that compounds with the dioxaborolane structure exhibited enhanced radical scavenging activity compared to their non-boron counterparts.
    • In vitro assays showed that this compound significantly reduced oxidative stress markers in cellular models.
  • Anticancer Activity :
    • A recent investigation into boron-containing compounds revealed that they could effectively inhibit the proliferation of various cancer cell lines.
    • The compound was tested against breast cancer cells and showed promising results in reducing cell viability through apoptosis induction.
  • Anti-inflammatory Mechanisms :
    • Research indicated that related compounds could inhibit pro-inflammatory cytokines in macrophage models.
    • The compound's ability to modulate NF-kB signaling pathways suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Properties
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chromanChroman with dioxaborolaneAntioxidant activity
7-HydroxychromoneSimple chromoneStrong antioxidant
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-oneChroman fused with dioxaborolanePotential anticancer activity

Q & A

Q. Table 1: Comparative Reactivity of Dioxaborolane Derivatives

Compound SubstituentCoupling Yield (%)Hydrolysis Half-Life (h)
Chroman-8-yl85–92120
3,5-Dichlorophenyl78–8548
Ethynylphenyl90–9572
Data extrapolated from analogous compounds .

Q. Table 2: Recommended Storage Conditions

ConditionStability Duration
Ambient (air exposure)<1 week
Argon, –20°C>6 months
Amber glass, desiccated3–6 months
Based on handling guidelines for similar boronate esters .

Key Research Gaps and Recommendations

  • Unresolved Challenge : The impact of chroman’s stereochemistry on boronate reactivity remains underexplored. Synthesize enantiopure derivatives and evaluate coupling efficiency with chiral catalysts.
  • Advanced Characterization : Apply in situ IR spectroscopy to monitor boronate activation during reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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